molecular formula C15H18ClN3O3 B2526616 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide CAS No. 1645386-32-8

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide

Cat. No.: B2526616
CAS No.: 1645386-32-8
M. Wt: 323.78
InChI Key: MLIRHAZYKYGNEP-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide typically involves multiple steps:

    Amidation: The nitro-chlorobenzene intermediate is then subjected to amidation with 4-cyanoheptan-4-amine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: 3-Chloro-N-(4-cyanoheptan-4-yl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-Chloro-2-nitrobenzoic acid and 4-cyanoheptan-4-amine.

Scientific Research Applications

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(4-cyanobutan-4-yl)-2-nitrobenzamide: Similar structure but with a shorter alkyl chain.

    3-Chloro-N-(4-cyanoheptan-4-yl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    3-Bromo-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro, cyano, and nitro groups allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c1-3-8-15(10-17,9-4-2)18-14(20)11-6-5-7-12(16)13(11)19(21)22/h5-7H,3-4,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIRHAZYKYGNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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